N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate
CAS No.: 68189-45-7
Cat. No.: VC18462060
Molecular Formula: C22H48N2O3
Molecular Weight: 388.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68189-45-7 |
|---|---|
| Molecular Formula | C22H48N2O3 |
| Molecular Weight | 388.6 g/mol |
| IUPAC Name | acetic acid;N'-(3-tetradecoxypropyl)propane-1,3-diamine |
| Standard InChI | InChI=1S/C20H44N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-23-20-15-18-22-17-14-16-21;1-2(3)4/h22H,2-21H2,1H3;1H3,(H,3,4) |
| Standard InChI Key | QIVCZDWOQMMPPU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCOCCCNCCCN.CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
N-[3-(Tetradecyloxy)propyl]propane-1,3-diamine acetate belongs to the dialkylamine class, featuring a 14-carbon alkyl chain (tetradecyloxy) ether-linked to a propane-1,3-diamine moiety. The acetate anion balances the protonated amine groups, enhancing solubility in polar solvents . Key identifiers include:
The alkyl chain imparts hydrophobicity, while the protonated amines and acetate group contribute to hydrophilic interactions, enabling micellization at critical concentrations >1,300 mg/L .
Spectroscopic and Chromatographic Data
While spectral data (e.g., NMR, IR) are absent in available sources, the compound’s purity is typically verified via high-performance liquid chromatography (HPLC), with commercial batches achieving ≥99% assay . Its amphiphilicity is further evidenced by a low calculated log K<sub>ow</sub> (-0.4), suggesting preferential partitioning into aqueous phases despite the long alkyl chain .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through a two-step alkylation-neutralization process:
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Alkylation of Propane-1,3-diamine: Reacting propane-1,3-diamine with 3-(tetradecyloxy)propyl bromide under basic conditions yields N-[3-(tetradecyloxy)propyl]propane-1,3-diamine.
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Acetic Acid Neutralization: The diamine is neutralized with acetic acid to form the acetate salt, improving stability and solubility.
Industrial-scale production employs controlled reaction temperatures (20–50°C) and stoichiometric excess of alkylating agents to maximize yield . Post-synthesis purification involves solvent extraction and vacuum distillation to remove unreacted tetradecanol and diamine residues .
Industrial Production and Quality Control
Physicochemical Properties
Solubility and Stability
The compound exhibits high water solubility (>1,300 mg/L) due to its ionic nature, forming micelles above the critical micelle concentration (CMC) . It remains stable under ambient storage conditions but degrades upon prolonged exposure to strong acids or oxidizers, releasing tetradecanol and acetic acid .
Applications
Pharmaceutical and Drug Delivery
The compound’s amphiphilic structure enables encapsulation of hydrophobic drugs into micellar cores, enhancing bioavailability. Preclinical studies highlight its utility in delivering anticancer agents, though human trials remain unpublished.
Industrial Mining
In Australia, the compound is formulated into froth flotation agents to separate metal ores. Its amine groups adsorb onto mineral surfaces, while alkyl chains facilitate attachment to air bubbles, improving recovery rates of copper and gold .
Biochemical Research
Researchers employ the compound as a surfactant in protein electrophoresis and cell membrane studies, leveraging its ability to solubilize hydrophobic proteins without denaturation.
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